4-(2-Methoxyphenyl)-1,2,3-thiadiazole
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Overview
Description
4-(2-Methoxyphenyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 2-methoxyphenyl group attached to the thiadiazole ring imparts unique chemical and biological properties to this compound.
Mechanism of Action
Target of Action
The primary targets of 4-(2-Methoxyphenyl)-1,2,3-thiadiazole are Alpha1-Adrenergic Receptors . These receptors are among the most studied G protein-coupled receptors and are significant targets for various neurological conditions treatment . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
It’s known that similar compounds show affinity in the range from 22 nm to 250 nm . The interaction with the Alpha1-Adrenergic Receptors likely involves the formation of a complex that alters the receptor’s function .
Biochemical Pathways
It’s known that alpha1-adrenergic receptors, the primary targets of this compound, are involved in numerous pathways related to neurological conditions, cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
Similar compounds have been found to exhibit an acceptable pharmacokinetic profile .
Result of Action
It’s known that similar compounds have shown potential as alpha1-adrenergic receptor antagonists , which could lead to various therapeutic effects depending on the specific condition being treated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzenediazonium chloride with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes cyclization to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Methoxyphenyl)-1,2,3-thiadiazole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenyl)piperazine
- 2-(2-Methoxyphenyl)benzimidazole
- 4-(2-Methoxyphenyl)-2-oxobut-3-enoic acid
Uniqueness
4-(2-Methoxyphenyl)-1,2,3-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the 2-methoxyphenyl group with the thiadiazole ring enhances its potential for various applications in research and industry.
Properties
IUPAC Name |
4-(2-methoxyphenyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-12-9-5-3-2-4-7(9)8-6-13-11-10-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCLTNOIEMSMPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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